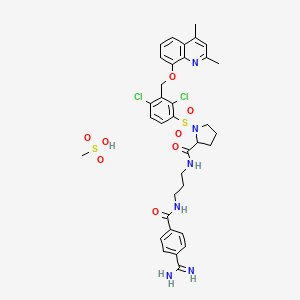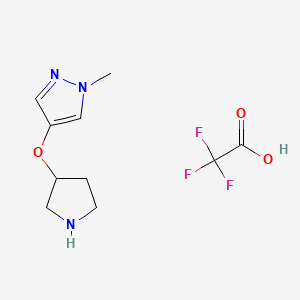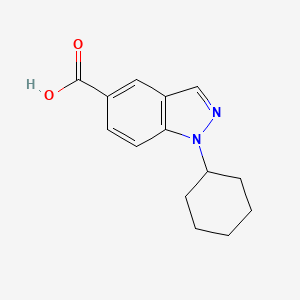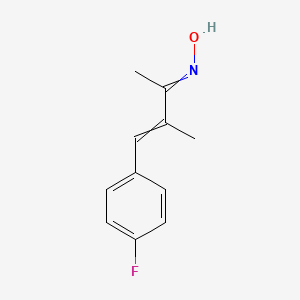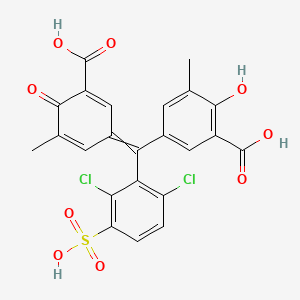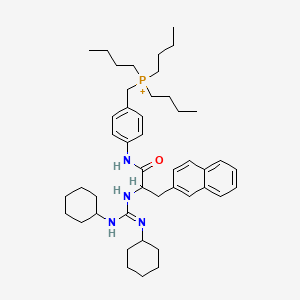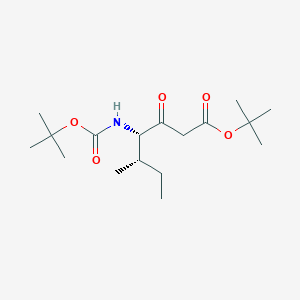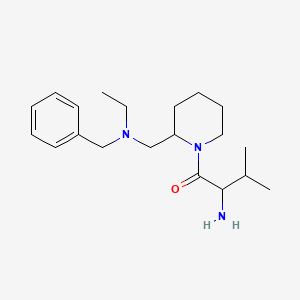![molecular formula C12H17ClN2O B14794476 2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide is a chiral compound with a specific stereochemistry denoted by the (S) configuration. This compound features an amino group, a chlorobenzyl group, and an ethylpropanamide moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, ethylamine, and a suitable chiral auxiliary.
Formation of Intermediate: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with ethylamine to form N-(3-chlorobenzyl)-N-ethylamine.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral auxiliary or a chiral catalyst to obtain the (S)-enantiomer.
Amidation: The chiral intermediate is then reacted with a suitable carboxylic acid derivative to form the final product, (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of chiral catalysts to enhance enantioselectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reaction kinetics.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
科学的研究の応用
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
®-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide: The enantiomer of the compound with different stereochemistry.
N-(3-chlorobenzyl)-N-ethylpropanamide: Lacks the amino group, leading to different reactivity and applications.
2-Amino-N-benzyl-N-ethylpropanamide: Lacks the chloro substituent, affecting its chemical properties.
Uniqueness
(S)-2-Amino-N-(3-chlorobenzyl)-N-ethylpropanamide is unique due to its specific (S) configuration, which imparts distinct biological activity and selectivity in chemical reactions compared to its enantiomer and other similar compounds.
特性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC名 |
2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3 |
InChIキー |
DZUYKMZPFGMEDX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


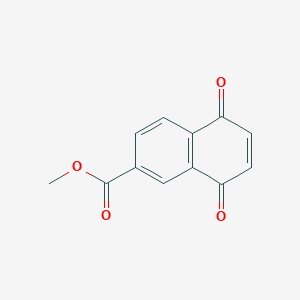
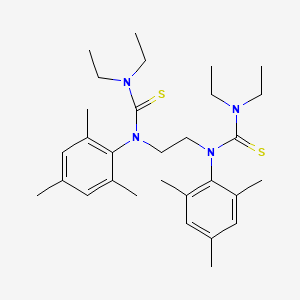
![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
